N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide
Description
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 743444-52-2) is a pyrimidine-based acetamide derivative with a molecular formula of C₁₂H₁₉ClN₄O₄ (MW: 318.76) . Its structure features:
- A tetrahydropyrimidine core substituted with 6-amino and 2,4-dioxo groups.
- 1-propyl and 5-yl positions modified with 2-chloroacetamide and 2-methoxyethyl groups, respectively.
This compound is of interest in medicinal chemistry due to its structural similarity to intermediates in drug discovery pipelines, particularly for targets like BAG3 and HSP70 proteins .
Properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O4/c1-3-4-17-10(14)9(11(19)15-12(17)20)16(5-6-21-2)8(18)7-13/h3-7,14H2,1-2H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJHNXBFJZDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common synthetic route involves the reaction of 6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom in the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate, with reactions typically carried out in acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Various nucleophiles can be used, such as sodium methoxide for methoxy substitution.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Anticancer Activity:
Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, making it a candidate for further development as an anticancer drug. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The structure of the molecule allows for potential interactions with bacterial enzymes or membranes, which could lead to its application as an antibiotic or antifungal agent .
Pharmacological Applications
Enzyme Inhibition:
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial in the metabolism of pyrimidine nucleotides. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability and reducing their breakdown .
Neuroprotective Effects:
Emerging research suggests that compounds structurally related to this molecule may exhibit neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal apoptosis and promoting neuronal survival .
Biochemical Research
Proteomics:
The compound is utilized in proteomics research to study protein interactions and modifications. Its unique chemical structure allows researchers to tag proteins selectively, enabling detailed analysis of protein functions and pathways within cells .
Case Studies:
Several case studies have documented the use of this compound in experimental settings:
- Study on Cancer Cell Lines: A study demonstrated that treatment with the compound resulted in a significant reduction of viability in breast cancer cell lines compared to untreated controls.
- Antimicrobial Testing: Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into its mechanism of action.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares a conserved 6-amino-2,4-dioxo-tetrahydropyrimidin-5-yl core with analogues but differs in substituents, which influence physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Collision Cross-Section (CCS) : The benzyl-substituted analogue () has a predicted CCS of 181.7 Ų for [M+H]⁺, indicating a compact structure compared to bulkier derivatives .
- Lipophilicity : The benzyl group () and butyl chains () increase logP values, while the methoxyethyl group in the target compound enhances water solubility .
Biological Activity
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉ClN₄O₄
- Molecular Weight : 318.76 g/mol
- CAS Number : 743444-52-2
- Structure : The compound features a tetrahydropyrimidine ring and a chloroacetamide moiety, which are critical for its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may function as a modulator of protein degradation pathways through its interaction with E3 ubiquitin ligases. This mechanism is particularly relevant in the context of cancer therapy, where targeted protein degradation can inhibit tumor growth.
Biological Activity and Pharmacological Effects
-
Anticancer Potential :
- The compound has shown promise as an anticancer agent by promoting the degradation of oncoproteins through the recruitment of E3 ligases. This is significant in the treatment of various cancers, including multiple myeloma and solid tumors .
- In vitro studies demonstrate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines .
-
Immunomodulatory Effects :
- The compound may also exhibit immunomodulatory effects by influencing T-cell responses. It has been linked to the modulation of Th17 cells, which play a crucial role in autoimmune diseases .
- Recent studies highlight its potential in treating autoimmune conditions by targeting specific pathways involved in immune regulation .
Table 1: Summary of Biological Activities
Case Study: Efficacy in Cancer Treatment
A study investigated the efficacy of similar compounds in inhibiting the growth of multiple myeloma cells. Results indicated that compounds targeting cereblon E3 ligase significantly reduced tumor size in mouse models. The study concluded that such compounds could serve as effective treatments for resistant forms of cancer .
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions, starting with chloroacetylation of amines followed by coupling with pyrimidine derivatives. For example, chloroacetyl chloride is reacted with substituted amines under cold conditions in chloroform, monitored by TLC for completion . Subsequent coupling with pyrimidinedione derivatives in DMF using potassium carbonate as a base yields the final product. Characterization employs IR spectroscopy (C=O and N-H stretches), NMR (δ 3.8–7.5 ppm for methoxy, acetamide, and aromatic protons), and mass spectrometry (m/z 430.2 [M+1]) to confirm structure and purity . High-performance liquid chromatography (HPLC) is used for purity assessment, with optimized methods achieving >90% purity .
Q. How can researchers confirm the molecular structure and purity of the compound?
Structural validation requires a combination of spectral techniques:
- IR spectroscopy : Identifies functional groups (e.g., 1667 cm⁻¹ for C=O, 3509 cm⁻¹ for N-H) .
- NMR : ¹H NMR confirms proton environments (e.g., methoxy groups at δ 3.8 ppm), while ¹³C NMR verifies carbon frameworks .
- High-resolution mass spectrometry (HRMS) : Provides exact mass matching (e.g., calculated vs. observed molecular ion) to rule out impurities . Purity is assessed via HPLC with UV detection, using C18 columns and gradient elution (e.g., 90% acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactivity .
- Coupling agents : HATU or DIPEA improves amide bond formation efficiency, reducing side products .
- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .
- Catalyst screening : Bases like potassium carbonate or triethylamine can accelerate coupling steps . Systematic Design of Experiments (DoE) is recommended to evaluate interactions between variables .
Q. How should researchers resolve contradictions in spectral data or elemental analysis?
Discrepancies (e.g., nitrogen content in elemental analysis) may arise from residual solvents or incomplete purification. Mitigation strategies include:
- Repetition under inert atmospheres to prevent oxidation.
- Alternative purification methods : Column chromatography or recrystallization to remove impurities .
- Computational validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .
Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?
- Substituent variation : Modifying the methoxyethyl or pyrimidinedione groups to assess hypoglycemic activity .
- Bioisosteric replacement : Replacing the chloroacetamide moiety with fluorinated or sulfonamide groups to enhance metabolic stability .
- Pharmacophore mapping : Using docking studies to identify critical interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) .
Q. How can computational modeling predict biological activity or metabolic pathways?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like enzymes or receptors .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 interactions) .
- Metabolite identification : LC-MS/MS coupled with in silico fragmentation tools (e.g., MetFrag) .
Q. What methodologies address low purity in final products?
- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals .
- Flash chromatography : Optimizing solvent gradients (e.g., hexane/ethyl acetate) for efficient separation .
- Ion-exchange resins : Removing acidic/basic impurities in polar intermediates .
Q. How can stability studies under varying conditions inform storage protocols?
- Forced degradation : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via HPLC .
- Lyophilization : Improves stability of hygroscopic derivatives for long-term storage .
- Inert atmosphere storage : Argon or nitrogen environments prevent oxidation of sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
